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Compound of Interest

Compound Name: Triton X 100

Cat. No.: B7826099 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols and guidelines for the use of Triton X-100 in

the permeabilization of fixed tissues for various applications, including immunohistochemistry

(IHC) and immunofluorescence (IF).

Triton X-100 is a non-ionic surfactant commonly used to permeabilize cell membranes, allowing

antibodies and other labeling reagents to access intracellular and intranuclear targets.[1][2] The

concentration and incubation time of Triton X-100 are critical parameters that must be

optimized depending on the tissue type, fixation method, and the specific target antigen.

Insufficient permeabilization can lead to weak or no signal, while excessive treatment can

damage tissue morphology and lead to loss of antigens.[3]

Mechanism of Action
Triton X-100 solubilizes cellular membranes by disrupting lipid-lipid and lipid-protein

interactions, creating pores that allow for the passage of macromolecules.[1][2] It is considered

a harsh detergent and can extract proteins and lipids from the membranes.[1] This property

makes it effective for accessing cytoplasmic and nuclear antigens but less suitable for

preserving the integrity of membrane-associated proteins.[4]
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The following tables summarize common concentration ranges and incubation conditions for

Triton X-100 in various applications.

Table 1: Recommended Triton X-100 Concentrations for Permeabilization

Application
Tissue/Cell
Type

Fixative
Triton X-100
Concentrati
on (%)

Incubation
Time

Temperatur
e

Immunofluore

scence (IF)

Cultured

Cells

4%

Paraformalde

hyde (PFA)

0.1 - 0.5%
5 - 15

minutes

Room

Temperature

or 4°C

Immunofluore

scence (IF)

Frozen

Tissue

Sections

4%

Paraformalde

hyde (PFA)

0.05 - 0.1%
10 - 15

minutes

Room

Temperature

Immunohisto

chemistry

(IHC)

Paraffin-

Embedded

Sections

Formalin 0.1 - 0.5%
10 - 20

minutes

Room

Temperature

Flow

Cytometry

Single-cell

suspension

4%

Paraformalde

hyde (PFA)

0.1%
10 - 15

minutes

Room

Temperature

Table 2: General Guidelines for Triton X-100 Usage
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Parameter Recommendation Rationale

Concentration

Start with a lower

concentration (e.g., 0.1%) and

increase if necessary.

To minimize potential damage

to tissue morphology and

antigenicity.

Incubation Time

Optimize for your specific

antibody and tissue. Shorter

times are generally preferred.

Prolonged exposure can lead

to excessive extraction of

cellular components.

Temperature

Room temperature is common,

but 4°C can be used for more

gentle permeabilization.

Lower temperatures can help

to preserve cellular structures.

Buffer

Typically prepared in

Phosphate Buffered Saline

(PBS).

PBS is a common and

compatible buffer for

immunostaining.

Washing
Thoroughly wash with PBS

after permeabilization.

To remove excess detergent

that can interfere with

subsequent steps.

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Paraffin-
Embedded Tissue Sections
This protocol outlines the steps for permeabilization of formalin-fixed, paraffin-embedded

(FFPE) tissue sections for immunofluorescent staining.

Materials:

FFPE tissue sections on slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water
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Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Permeabilization Buffer: 0.2% Triton X-100 in PBS

Blocking Buffer (e.g., 5% normal goat serum in PBS)

Primary antibody

Fluorophore-conjugated secondary antibody

Mounting medium with DAPI

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene twice for 5 minutes each.

Immerse in 100% ethanol twice for 3 minutes each.

Immerse in 95% ethanol for 3 minutes.

Immerse in 70% ethanol for 3 minutes.

Rinse with deionized water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) according to the primary antibody

manufacturer's recommendations. A common method is to incubate slides in 10 mM

Sodium Citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

Allow slides to cool to room temperature.

Rinse with deionized water.

Permeabilization:
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Incubate slides in Permeabilization Buffer (0.2% Triton X-100 in PBS) for 10 minutes at

room temperature.[5]

Wash slides three times with PBS for 5 minutes each.

Blocking:

Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific

antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to the recommended concentration.

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

Wash slides three times with PBS for 5 minutes each.

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

Incubate slides with the secondary antibody for 1 hour at room temperature, protected

from light.

Counterstaining and Mounting:

Wash slides three times with PBS for 5 minutes each.

Mount coverslips using a mounting medium containing DAPI for nuclear counterstaining.

Imaging:

Visualize the staining using a fluorescence microscope.

Protocol 2: Immunofluorescence Staining of Frozen
Tissue Sections
This protocol is suitable for the permeabilization of fixed frozen tissue sections.
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Materials:

Fixed frozen tissue sections on slides

Phosphate Buffered Saline (PBS)

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)[6]

Primary antibody

Fluorophore-conjugated secondary antibody

Mounting medium with DAPI

Procedure:

Thawing and Washing:

Allow slides to come to room temperature.

Wash slides with PBS to remove the embedding medium.

Permeabilization:

Incubate slides in Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at

room temperature.[7]

Wash slides three times with PBS for 5 minutes each.

Blocking:

Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.[6]

Primary and Secondary Antibody Staining:

Follow steps 5-7 from Protocol 1.
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Imaging:

Visualize the staining using a fluorescence microscope.

Visualizations

Tissue Preparation Immunostaining Finalization

Deparaffinization & Rehydration Antigen Retrieval Permeabilization
(0.1-0.5% Triton X-100) Blocking Primary Antibody Incubation Secondary Antibody Incubation Counterstaining (DAPI) Mounting Imaging
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Caption: Workflow for Immunohistochemistry/Immunofluorescence Staining.
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Caption: Mechanism of Triton X-100 Permeabilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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